molecular formula C11H10N4O2 B2874016 N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251564-24-5

N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2874016
CAS No.: 1251564-24-5
M. Wt: 230.227
InChI Key: SCCBSOXLTGQMEI-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This acetamide derivative features a pyridin-3-yl group and a pyrimidin-2-yloxy moiety, a structural motif commonly found in compounds designed to modulate kinase activity . Its molecular architecture suggests potential as a core scaffold for developing inhibitors of protein kinases, such as Cyclin-dependent kinases (CDKs), which are critical targets in oncology and other disease areas . Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex molecules. It is suitable for in vitro binding assays, structure-activity relationship (SAR) studies, and biochemical screening to elucidate novel biological pathways. The compound is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-pyridin-3-yl-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-10(15-9-3-1-4-12-7-9)8-17-11-13-5-2-6-14-11/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCBSOXLTGQMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Pyrimidin-2-yloxy)acetic Acid

The precursor 2-(pyrimidin-2-yloxy)acetic acid is synthesized via nucleophilic aromatic substitution. Pyrimidin-2-ol reacts with chloroacetic acid in alkaline conditions (NaOH, 80°C, 6 h), achieving a 78% yield. The reaction proceeds through deprotonation of the hydroxyl group, followed by displacement of the chloride atom. Purification via recrystallization in ethanol-water (3:1) yields white crystalline solids, confirmed by $$ ^1H $$-NMR ($$ \delta $$ 4.61 ppm, singlet, -CH$$_2$$-) and IR ($$ \nu $$ 1685 cm$$^{-1}$$, C=O).

Amide Bond Formation with Pyridin-3-amine

The carboxylic acid is activated using ethyl chloroformate (1.2 eq) in dry tetrahydrofuran (THF) at 0°C, followed by addition of pyridin-3-amine (1.1 eq) and triethylamine (2 eq). After stirring at room temperature for 12 h, the crude product is extracted with dichloromethane and purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide in 65% yield.

One-Pot Tandem Reaction Using Coupling Reagents

EDCI-Mediated Coupling

A scalable one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent. 2-(Pyrimidin-2-yloxy)acetic acid (1 eq), pyridin-3-amine (1.05 eq), and EDCI (1.5 eq) are combined in dichloromethane with catalytic 4-dimethylaminopyridine (DMAP). The reaction achieves 82% conversion after 6 h at 25°C, with HPLC purity >98% after recrystallization. This method minimizes side products compared to traditional chloroformate activation.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Preparation

Wang resin functionalized with hydroxymethyl groups is esterified with 2-(pyrimidin-2-yloxy)acetic acid using diisopropylcarbodiimide (DIC) and oxyma pure. Pyridin-3-amine is then introduced via microwave-assisted coupling (50°C, 30 min) in dimethylformamide (DMF). Cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9) provides the target compound in 74% yield over three steps.

Enzymatic Catalysis for Green Chemistry Applications

Lipase-Catalyzed Aminolysis

Novozym 435 (Candida antarctica lipase B) catalyzes the reaction between ethyl 2-(pyrimidin-2-yloxy)acetate (1 eq) and pyridin-3-amine (1.2 eq) in tert-butanol at 45°C. After 24 h, the enzymatic route achieves 58% yield with >99% enantiomeric excess, demonstrating an eco-friendly alternative to chemical catalysis.

Continuous Flow Microreactor Synthesis

Optimization of Reaction Parameters

A microreactor system (0.5 mm inner diameter) enables rapid mixing of 2-(pyrimidin-2-yloxy)acetyl chloride (0.1 M in THF) and pyridin-3-amine (0.12 M in THF) at 50°C. Residence time of 2 min achieves 91% conversion, with a throughput of 12 g/h. This method reduces thermal degradation observed in batch processes.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Temperature (°C) Time (h) Scalability
Nucleophilic + EDCI 82 98.5 25 6 Industrial
Solid-Phase 74 97.2 50 (MW) 0.5 Medium
Enzymatic 58 99.8 45 24 Lab-scale
Continuous Flow 91 99.1 50 0.03 Pilot-scale

Mechanistic Insights and Side Reactions

The formation of this compound is prone to N-oxide byproducts when using oxidizing reagents. Xantphos/Pd$$2$$(dba)$$3$$ systems suppress this side reaction during coupling steps. Computational studies (DFT, B3LYP/6-311+G**) reveal that the amide bond adopts a planar conformation, facilitating crystallization.

Quality Control and Characterization

  • Chromatographic Purity :

    • HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min): Retention time = 6.2 min
    • UPLC-MS (ESI+): m/z 261.1 [M+H]$$^+$$
  • Spectroscopic Data :

    • $$ ^1H $$-NMR (400 MHz, DMSO-$$d_6 $$): δ 8.61 (d, J = 2.4 Hz, 1H), 8.43 (dd, J = 4.8 Hz, 1H), 8.22 (s, 2H), 4.87 (s, 2H), 7.41–7.38 (m, 1H)
    • $$ ^{13}C $$-NMR (100 MHz, DMSO-$$d_6 $$): δ 167.8 (C=O), 158.3 (pyrimidine C-O), 149.1–123.5 (aromatic carbons)

Industrial-Scale Optimization Challenges

Granulation studies reveal that the compound exhibits poor flowability (Carr Index = 28.7), necessitating wet granulation with polyvinylpyrrolidone (PVP K30) for tableting. Accelerated stability testing (40°C/75% RH, 6 months) shows <0.5% degradation when packaged with desiccants.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include H2O2, KMnO4, and chromium trioxide (CrO3).

    Reduction: Common reducing agents include LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s pyridin-3-yl and pyrimidin-2-yloxy groups distinguish it from other acetamide derivatives. Key analogs include:

a) VU0455653 (Compound 9) and VU0455655 (Compound 10)
  • Structure : Both feature a pyridin-3-yl group but substitute the pyrimidinyloxy moiety with naphthalene derivatives (methyl or bromine at position 2) .
  • Properties :
    • Molecular Weight : 293.0 (VU0455653) vs. 357.0 (VU0455655) due to bromine substitution.
    • Purity : High (Rf = 98% at 215/254 nM).
    • Retention Time (LCMS) : 0.609 min (VU0455653) vs. 0.635 min (VU0455655), indicating increased hydrophobicity with bromine .
b) SARS-CoV-2 Main Protease Inhibitors (e.g., 5RGZ, 5RH1)
  • Structure: Pyridin-3-yl acetamides with substituents like cyanophenyl or chlorothiophene .
  • Binding Affinity : Strong interactions with HIS163 and ASN142/GLN189 via H-bonds.
  • Key Difference: The target compound’s pyrimidinyloxy group may enhance π-π stacking or H-bonding compared to cyanophenyl/chlorothiophene groups in 5RGZ/5RH1 .
c) Imidazo[2,1-b]thiazole Derivatives (5k–5o)
  • Structure : Incorporate imidazo[2,1-b]thiazole and piperazine rings, unlike the simpler pyrimidinyloxy group in the target compound .
  • Properties :
    • Higher molecular weights (e.g., 539.22 for 5k).
    • Melting points range from 80°C to 216°C, influenced by substituents like methoxybenzyl or fluorobenzyl .

Physicochemical Properties

Compound Molecular Weight Key Substituents Purity (Rf) Retention Time (LCMS)
N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide ~275–300 (est.) Pyrimidin-2-yloxy N/A N/A
VU0455653 (9) 293.0 1-Methylnaphthalen-2-yloxy 98% 0.609 min
5RGZ ~250–300 (est.) 3-Cyanophenyl N/A N/A
5k 539.22 Imidazo[2,1-b]thiazole N/A N/A

Note: Estimated values for the target compound are based on structural analogs.

Biological Activity

N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine and pyrimidine moiety, which are known to enhance biological activity through various mechanisms. The compound can be synthesized through standard organic chemistry methods, allowing for modifications that may improve its efficacy and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The binding occurs through:

  • Hydrogen Bonding : Facilitates the interaction with target proteins.
  • Hydrophobic Interactions : Enhances binding affinity.
  • Van der Waals Forces : Contributes to the stability of the complex formed with the target.

These interactions can modulate various biological pathways, leading to significant pharmacological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. For instance, derivatives of similar compounds have been shown to exhibit moderate inhibitory effects against HIV strains in vitro, with effective concentrations (EC50) ranging from 8.18 μM to 41.52 μM . This suggests that structural modifications could enhance potency against viral targets.

Anti-cancer Properties

Several studies indicate that related pyrimidine derivatives demonstrate significant anti-cancer activity. For example, compounds with similar structures have been reported to inhibit cell proliferation in breast cancer cell lines (MDA-MB-231), showing IC50 values as low as 0.126 μM, indicating strong antiproliferative effects . The selectivity index for these compounds suggests a favorable therapeutic window, as they exhibit significantly less toxicity towards non-cancerous cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

CompoundModificationsIC50 (μM)Activity
Compound 1Cyclopropylmethylamide72High
Compound 2Morpholine substitution7.14Enhanced
Compound 3Hydroxypyrrolidine group0.442Strong antiproliferative

These modifications significantly affect potency and selectivity against various cancer cell lines .

Case Studies

  • In Vivo Studies : A study involving a pyrimidine-based compound demonstrated a reduction in viral load in an influenza mouse model, indicating potential therapeutic applications for respiratory viruses .
  • Toxicity Assessments : Subacute toxicity studies on similar compounds showed favorable safety profiles at high doses (40 mg/kg), suggesting that this compound may also possess a good safety margin for further development .

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